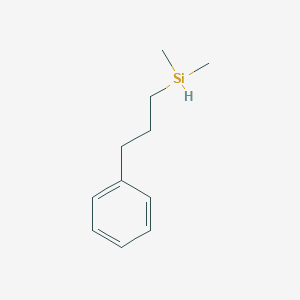

Dimethyl(3-phenylpropyl)silane

Description

Significance of Organosilanes in Contemporary Synthetic Chemistry and Materials Science

Organosilanes, compounds containing at least one silicon-carbon bond, are of paramount importance in modern chemistry and materials science. zmsilane.com Their versatility stems from the unique properties of the silicon atom, which allows for the creation of compounds with high chemical stability, low toxicity, and diverse functionality. sigmaaldrich.com In synthetic organic chemistry, organosilanes are widely utilized as selective reducing agents due to the weakly polarized, hydridic nature of the silicon-hydrogen (Si-H) bond. They are also crucial partners in transition-metal-catalyzed cross-coupling reactions for forming new carbon-carbon bonds, offering a stable and less toxic alternative to other organometallic reagents. sigmaaldrich.com

In materials science, organosilanes are indispensable as coupling agents, adhesion promoters, and surface modifiers. dakenchem.comspast.org They can form durable bonds between organic polymers and inorganic substrates, a property that is critical in the manufacturing of reinforced composites and advanced coatings. spast.orgresearchgate.net By modifying surfaces, organosilanes can impart desired properties such as hydrophobicity, corrosion resistance, and improved adhesion. zmsilane.comgelest.com This functional capability is leveraged in a wide array of applications, including the production of adhesives, sealants, coatings, electronics, and biomedical materials. sigmaaldrich.comdakenchem.comhskbrchemical.com The ability to form robust siloxane (Si-O-Si) networks through hydrolysis and condensation reactions is fundamental to their role in creating protective and functional layers on various substrates. zmsilane.comresearchgate.net Furthermore, many organosilane compounds are considered more environmentally friendly compared to some traditional chemical alternatives. zmsilane.com

Structural Classification and Nomenclature of Dimethyl(3-phenylpropyl)silane within Arylalkylhydrosilanes

This compound is an organosilicon compound that belongs to the structural class of arylalkylhydrosilanes. This classification is derived from its specific molecular architecture: it contains an aryl group (the phenyl ring), an alkyl chain (the propyl group) connecting the aryl group to the silicon atom, and a hydrogen atom directly bonded to the silicon (a hydrosilane). The systematic nomenclature reflects these components, with "dimethyl" indicating the two methyl groups also attached to the silicon atom.

The compound's structure consists of a central silicon atom bonded to two methyl groups, one hydrogen atom, and a 3-phenylpropyl group. uni.lu This specific arrangement of groups imparts a combination of organic and inorganic characteristics, making it a subject of interest in chemical synthesis.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 18036-54-9 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₈Si uni.lusigmaaldrich.com |

| Molecular Weight | 178.35 g/mol sigmaaldrich.com |

| InChIKey | BCOGOMNWRFFKHQ-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | CSiHCCCC1=CC=CC=C1 uni.lu |

| Structural Class | Arylalkylhydrosilane |

This data is compiled from multiple sources for reference.

Overview of Key Research Domains Pertaining to the Chemical Compound and Related Analogues

Research involving this compound and its closely related analogues primarily falls into the domains of catalytic chemistry and materials synthesis. These compounds serve as important reactants and precursors for creating more complex molecules and functional materials.

Catalytic Hydrosilylation and C-H Functionalization: A significant area of research is the use of this compound in catalytic reactions. For instance, it has been used as a substrate in platinum-catalyzed intramolecular silylation, a process that forms cyclic silylarenes. researchgate.net The synthesis of the compound itself is often achieved through the hydrosilylation of allylbenzene (B44316), a reaction that adds the Si-H bond across the carbon-carbon double bond of the alkene. epfl.ch These studies are crucial for developing new methods for C-H bond functionalization and creating organosilicon rings, which are valuable structures in materials and medicinal chemistry.

Surface Modification: While this compound itself is studied for its reactivity, its chloro-analogue, (3-Phenylpropyl)dimethylchlorosilane, is extensively used in surface science. gelest.com This related compound is employed as a surface modifier, particularly for silica (B1680970) nanoparticles. cfsilicones.com The primary application for these functionalized nanoparticles is in the preparation of specialized columns for high-performance liquid chromatography (HPLC). cfsilicones.com The phenylpropyl group provides a specific type of non-polar stationary phase for chromatographic separations.

Precursors in Organic Synthesis: Analogues of this compound are also used as starting materials in multi-step organic syntheses. For example, research has demonstrated the iron-catalyzed reaction between (3,3-dichloropropyl)benzene and dimethylphenylsilane (B1631080) to produce Dimethyl(phenyl)(3-phenylpropyl)silane, an analogue where the Si-H is replaced by a Si-Phenyl bond. rsc.org Another related synthetic application involves using 1-bromo-3-phenylpropane to synthesize tert-butyldimethyl(((3-phenylpropyl)sulfonyl)methoxy)silane, showcasing the utility of the 3-phenylpropyl moiety in building complex sulfonated organosilicon molecules. rsc.org

The table below highlights key research findings involving this compound and its analogues.

| Research Area | Compound Used | Key Finding |

| Catalytic C-H Silylation | This compound | Substrate for Pt-catalyzed intramolecular silylation to form six-membered silylarenes. researchgate.net |

| Hydrosilylation Synthesis | This compound | Synthesized via Ni-catalyzed hydrosilylation of allylbenzene with an alkoxysilane precursor. epfl.ch |

| Surface Modification for HPLC | (3-Phenylpropyl)dimethylchlorosilane | Used to functionalize silica nanoparticles for creating HPLC columns. cfsilicones.com |

| Iron-Catalyzed Synthesis | Dimethyl(phenyl)(3-phenylpropyl)silane | Synthesized from (3,3-dichloropropyl)benzene and dimethylphenylsilane. rsc.org |

Structure

3D Structure

Properties

CAS No. |

1590-94-9 |

|---|---|

Molecular Formula |

C11H18Si |

Molecular Weight |

178.35 g/mol |

IUPAC Name |

dimethyl(3-phenylpropyl)silane |

InChI |

InChI=1S/C11H18Si/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |

InChI Key |

BCOGOMNWRFFKHQ-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH](C)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 3 Phenylpropyl Silane and Its Derivatives

Catalytic Carbon-Silicon Bond Formation Strategies

The direct formation of C-Si bonds via catalytic C-H activation has emerged as a powerful and atom-economical alternative to traditional methods that often require pre-functionalized starting materials. acs.org Transition metal catalysts, particularly those based on platinum and rhodium, have demonstrated remarkable efficacy in promoting these transformations.

Transition Metal-Catalyzed Silylation of Unactivated Carbon-Hydrogen Bonds

The silylation of unactivated C-H bonds is a highly sought-after transformation that allows for the direct conversion of ubiquitous C-H bonds into valuable C-Si bonds. This approach can be broadly categorized into intramolecular and intermolecular strategies.

Platinum complexes have been shown to catalyze both intermolecular and intramolecular dehydrogenative coupling of hydrosilanes with aryl and alkyl C-H bonds. nih.gov For instance, the intramolecular cyclization of tethered silanes, such as dimethyl(3-phenylpropyl)silane, can furnish six-membered silylarenes. researchgate.net This process often proceeds without the need for a sacrificial hydrogen acceptor. nih.gov The reactions tend to favor the least sterically hindered C-H bonds. nih.gov

A proposed mechanism for these reactions involves the activation of the silane (B1218182) by the platinum catalyst, followed by C-H bond cleavage and subsequent C-Si bond formation. The intramolecular nature of the reaction in substrates like this compound provides a high degree of regioselectivity. researchgate.net

Table 1: Examples of Platinum-Catalyzed Intramolecular Silylation

| Substrate | Catalyst | Product | Yield (%) | Reference |

| Dimethylphenethylsilane (B101191) | TpMe2PtMe2H | Five-membered silylarene | Good | researchgate.net |

| This compound | TpMe2PtMe2H | Six-membered silylarene | Good | researchgate.net |

| Tributylsilane | TpMe2PtMe2H | Intramolecular C-H silylation product | Good | nih.gov |

| Dibutylphenylsilane | TpMe2PtMe2H | Intramolecular C-H silylation product | Good | nih.gov |

Data sourced from multiple studies highlighting the versatility of platinum catalysts.

Rhodium catalysts are highly effective for the intramolecular silylation of both aromatic and aliphatic C-H bonds. escholarship.orgpku.edu.cn These reactions often utilize a hydrogen acceptor, such as norbornene, to facilitate the catalytic cycle. nih.gov The mechanism of rhodium-catalyzed silylation has been a subject of detailed investigation. berkeley.edunih.gov

For the silylation of aryl C-H bonds, the resting state of the catalyst is often a rhodium(III) silyl (B83357) dihydride complex. berkeley.eduacs.org The catalytic cycle is thought to involve the generation of a rhodium(I)-silyl species, which then activates the C-H bond. berkeley.eduacs.org In contrast, for the silylation of alkyl C-H bonds, the rate-limiting step is often the oxidative addition of the C-H bond to the rhodium center. nih.govacs.org

Computational and experimental studies have provided significant insights into the origins of selectivity in these reactions. escholarship.orgnih.govacs.org For example, in the silylation of alkyl C-H bonds δ to a silyl ether, the use of ligands like Xantphos can direct the reaction to the primary C-H bond, leading to the formation of 1,4-diols after oxidation. nih.govacs.org

Table 2: Mechanistic Aspects of Rhodium-Catalyzed Silylation

| Reaction Type | Proposed Active Species | Rate-Determining Step | Key Ligands | Reference |

| Aryl C-H Silylation | Rh(I)-silyl species | Reductive elimination of hydrogen acceptor | Biphep derivatives | berkeley.edunih.gov |

| Alkyl C-H Silylation | (Xantphos)Rh(I)(SiR3)(norbornene) | Oxidative addition of C-H bond | Xantphos | nih.govacs.org |

| Enantioselective Aryl C-H Silylation | Rhodium hydride species | C-H cleavage and C-Si formation | Chiral bisphosphine ligands | nih.gov |

This table summarizes key mechanistic findings from various research groups.

While intramolecular silylation offers high regioselectivity, intermolecular approaches provide a more direct route to a wider range of organosilanes. nih.gov The development of methods for the directed intermolecular silylation of unactivated alkyl C-H bonds is a significant area of research. researchgate.netrsc.org These reactions often employ a directing group within the substrate to guide the catalyst to a specific C-H bond.

For instance, palladium-catalyzed methods have been developed for the direct silylation of remote primary or secondary C(sp3)–H bonds using hexamethyldisilane. rsc.org Iridium-catalyzed systems have also been shown to be effective for the intermolecular silylation of arenes and heteroarenes. rsc.org A key challenge in this area is the development of catalysts that can functionalize less reactive C-H bonds with high selectivity. researchgate.net

Rhodium-Catalyzed Intramolecular Silylation Mechanisms

Hydrosilylation Reactions of Unsaturated Substrates

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a well-established and highly efficient method for the formation of C-Si bonds. This reaction can be catalyzed by a variety of transition metals, with nickel being a cost-effective and versatile option.

Nickel catalysts offer an attractive alternative to more expensive platinum-based systems for the hydrosilylation of alkenes. acs.org Simple nickel salts, such as NiCl2·6H2O, in combination with a base like t-BuOK, can effectively catalyze the hydrosilylation of terminal alkenes with primary silanes. acs.orgresearchgate.net These reactions typically proceed with high anti-Markovnikov selectivity, affording the linear alkylsilane product. acs.orgresearchgate.net

The mechanism of nickel-catalyzed hydrosilylation can vary depending on the catalyst system and substrates. Some systems are proposed to proceed through a nickel hydride intermediate, following a Chalk-Harrod type mechanism. acs.org In other cases, particularly with primary silanes, an electrophilic activation of the Si-H bond without the formation of a nickel hydride has been suggested. acs.orgresearchgate.net This latter pathway is particularly advantageous as it can avoid side reactions like olefin isomerization. princeton.edu

The synthesis of this compound can be achieved through the nickel-catalyzed hydrosilylation of allylbenzene (B44316) with a suitable dimethylsilane (B7800572) source. epfl.ch

Table 3: Nickel-Catalyzed Hydrosilylation of Alkenes

| Alkene | Silane | Catalyst System | Selectivity | Reference |

| Terminal Alkenes | Primary Silanes | NiCl2·6H2O/t-BuOK | anti-Markovnikov | acs.orgresearchgate.net |

| 1-Octene | Triethoxysilane (B36694) | (iPrDI)Ni(II) bis(carboxylates) | anti-Markovnikov | princeton.edu |

| Styrene | Phenylsilane | (indenyl)Ni(PPh3)Cl/NaBPh4 | α-addition | researchgate.net |

| Allylbenzene | Dimethylmethoxysilane | Not specified | Not specified | epfl.ch |

This table showcases the diversity of nickel-catalyzed hydrosilylation reactions.

Tandem Isomerization-Hydrosilylation Protocols

The synthesis of terminal alkylsilanes from internal olefins via a one-pot tandem isomerization-hydrosilylation process is a highly atom-economical and desirable strategy in organic synthesis. This method circumvents the need for, and often higher cost of, terminal alkene starting materials by utilizing a catalyst system that first isomerizes an internal double bond to the terminal position, followed by immediate hydrosilylation. This regioconvergent approach has been successfully applied to the synthesis of this compound from the readily available internal alkene, allylbenzene.

Catalysts based on earth-abundant metals like nickel and cobalt, as well as precious metals like rhodium, have proven effective for this transformation. Current time information in Madison County, US.nih.govnih.govacs.orgfao.orgdokumen.pubnih.gov For instance, a nickel-catalyzed protocol has been explicitly demonstrated for the reaction of allylbenzene with a dimethylsilane source to produce this compound in high yield. Current time information in Madison County, US. The process generally involves the in-situ formation of a metal-hydride species which facilitates the double bond migration along the alkyl chain to the terminal, sterically accessible position. Subsequent anti-Markovnikov hydrosilylation then yields the linear silane product. nih.govnih.gov

Table 1: Nickel-Catalyzed Tandem Isomerization-Hydrosilylation of Allylbenzene

| Catalyst System | Silane Reagent | Product | Yield (%) | Reference |

| Nickel Alkoxide Precatalyst | Dimethylmethoxysilane | This compound | 81 | Current time information in Madison County, US. |

The efficiency and selectivity of these tandem reactions are often dependent on the ligand sphere of the metal catalyst and the specific reaction conditions employed. acs.orgfao.org While nickel systems have shown high efficiency, rhodium and cobalt complexes are also competent catalysts for isomerizing hydrosilylation of various alkenes, suggesting their potential applicability in synthesizing this compound and its derivatives. nih.govacs.orgdokumen.pub

Magnesium Hydride-Mediated Alkene Insertion Followed by Hydrosilylation

A two-step approach for the synthesis of this compound can be achieved through the use of magnesium hydride. This method involves the initial insertion of an alkene into a Mg-H bond, forming a Grignard-like organomagnesium species, which is then quenched with a suitable silicon electrophile.

In the first step, a magnesium hydride reagent, such as the dimeric β-diketiminato magnesium hydride, reacts with a terminal alkene like 3-phenyl-1-propene (allylbenzene). acs.orgorganic-chemistry.orgrsc.org This hydromagnesiation proceeds at elevated temperatures (e.g., 80 °C) to generate the corresponding (3-phenylpropyl)magnesium derivative. acs.orgorganic-chemistry.org The formation of this organometallic intermediate is a key step, effectively converting the alkene into a nucleophilic alkyl source. researchgate.netntu.edu.sg

Table 2: Magnesium Hydride-Mediated Synthesis

| Step | Reactants | Intermediate/Product | Key Conditions | Reference |

| 1. Alkene Insertion | 3-Phenyl-1-propene, [(BDI)MgH]₂ | (3-Phenylpropyl)magnesium derivative | 80 °C, 2 days | organic-chemistry.org |

| 2. Silylation | (3-Phenylpropyl)magnesium derivative, Dimethylchlorosilane | This compound | Standard Grignard conditions | Inferred from organic-chemistry.orgresearchgate.net |

Cross-Coupling and Nucleophilic Silicon Transfer Reactions

Platinum-Catalyzed Coupling of Hydrosilanes and Iodoalkanes

Platinum complexes are well-established catalysts for hydrosilylation reactions and have also been employed in the dehydrogenative coupling of hydrosilanes with C-H bonds. acs.orgmdpi.com A related and synthetically valuable method is the direct coupling of hydrosilanes with alkyl halides to form C-Si bonds. This reaction offers a direct route to alkylsilanes from readily available precursors.

The platinum-catalyzed coupling of a hydrosilane, such as dimethylsilane, with an iodoalkane like 1-iodo-3-phenylpropane, represents a direct approach to this compound. sigmaaldrich.com The catalytic cycle is believed to involve the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination and insertion steps, ultimately leading to the formation of the alkylsilane product and regeneration of the active catalyst. While specific examples for the synthesis of this compound via this exact intermolecular route require further documentation, the methodology is a known strategy for C-Si bond formation. acs.orgmdpi.comacs.orgqualitas1998.net

Silyl-Negishi Reaction Utilizing Zinc Organometallics and Silicon Electrophiles

The Negishi cross-coupling reaction, which traditionally couples organozinc compounds with organic halides, has been adapted for C-Si bond formation. organic-chemistry.orgillinois.edu This "Silyl-Negishi" reaction involves the coupling of an organozinc reagent with a silicon electrophile, typically a silyl halide, catalyzed by palladium or nickel. nih.govorganic-chemistry.orgnih.govresearchgate.net

To synthesize this compound via this method, a (3-phenylpropyl)zinc halide is first prepared. This organozinc reagent can then be coupled with a dimethylsilyl halide, such as chlorodimethylsilane, in the presence of a suitable palladium catalyst. nih.govnih.gov The success of the Silyl-Negishi reaction often hinges on the choice of ligand for the palladium catalyst, which plays a crucial role in promoting the cross-coupling pathway and suppressing potential side reactions like isomerization. nih.gov A cobalt-catalyzed cross-coupling of (3-phenylpropyl)zinc chloride with a heteroaryl halide has been reported, demonstrating the viability of this specific organozinc reagent in cross-coupling reactions. nih.gov

Table 3: Silyl-Negishi Reaction Components

| Organozinc Reagent | Silicon Electrophile | Catalyst | Product | Reference |

| (3-phenylpropyl)zinc chloride | Chlorodimethylsilane | Palladium complex (e.g., with DrewPhos ligand) | This compound | nih.govnih.gov |

Copper(I)-Catalyzed Reactions of Silyl Boronic Esters with Ammonium (B1175870) Triflates

Copper-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-heteroatom bonds. For the synthesis of alkylsilanes, the reaction of silylboronic esters with alkyl electrophiles provides a valuable route. wiley-vch.dersc.org Silylboronates, such as Me₂PhSi-Bpin, serve as effective silicon pronucleophiles. wiley-vch.de

In this methodology, a copper(I) catalyst activates the silylboronate to generate a nucleophilic silylcopper species. This intermediate then reacts with an alkyl electrophile to form the C-Si bond. Research has shown that benzylic ammonium triflates can act as effective electrophiles in such copper-catalyzed silylations. nih.gov By extension, the reaction of a dimethylsilyl boronic ester with 3-phenylpropylammonium triflate, catalyzed by a copper(I) salt, presents a plausible and modern approach to this compound. This method benefits from the mild reaction conditions typically associated with copper catalysis. nih.govrsc.org

Nucleophilic Substitution of Alkyl Chlorides and Triflates with Silyl Lithium Reagents

One of the most direct and well-established methods for the synthesis of tetraorganosilanes involves the nucleophilic substitution of alkyl halides or triflates with silyl lithium reagents. organic-chemistry.org This approach is notable for proceeding without the need for a transition-metal catalyst and often gives good to excellent yields under mild conditions.

The synthesis of this compound can be readily achieved by reacting a dimethylsilyl lithium reagent with either 1-chloro-3-phenylpropane (B93460) or 3-phenylpropyl triflate. karger.com The silyl lithium reagent, for instance, dimethylphenylsilyllithium, is typically generated in situ from the corresponding chlorosilane (e.g., chlorodimethylphenylsilane) and elemental lithium in a solvent like THF. The resulting highly nucleophilic silyl anion then displaces the chloride or triflate leaving group from the 3-phenylpropyl substrate in a classic Sₙ2 reaction to furnish the target molecule. organic-chemistry.org

Table 4: Nucleophilic Substitution with Silyl Lithium Reagents

| Silyl Nucleophile Source | Alkyl Electrophile | Product | Key Features | Reference |

| Dimethylsilyl lithium | 1-Chloro-3-phenylpropane | This compound | Transition-metal-free, mild conditions | organic-chemistry.org |

| Dimethylsilyl lithium | 3-Phenylpropyl triflate | This compound | Transition-metal-free, good yields | organic-chemistry.orgkarger.com |

Alternative Synthetic Routes to this compound Precursors

The synthesis of this compound and its precursors can be achieved through various alternative methodologies beyond direct hydrosilylation. These routes offer different approaches to creating the necessary silicon-carbon bonds and functionalizing the silane moiety. Key alternative methods include the regioselective synthesis of chloro(methyl)(3-phenylpropyl)silanes, the Lewis-base-catalyzed reduction of alkoxysilanes, and the redistribution reactions of alkoxy- and siloxysilanes catalyzed by organometallic species.

Regioselective Synthesis of Chloro(methyl)(3-phenylpropyl)silanes

A significant route to precursors of this compound involves the regioselective hydrosilylation of allylbenzene with various chlorosilanes. This method allows for the introduction of chloro-substituents on the silicon atom, which can then be subjected to further reactions, such as reduction or substitution, to yield the desired final product.

The synthesis of chloro(methyl)(3-phenylpropyl)silanes of the general formula C₆H₅(CH₂)₃Si(CH₃)₃₋ₙClₙ (where n = 1–3) has been successfully accomplished. tandfonline.com This is achieved through the hydrosilylation of allylbenzene using the corresponding chlorosilanes, (CH₃)₃₋ₙSiHClₙ. tandfonline.com A key aspect of this reaction is the use of a specific catalyst system, hexachloroplatinic acid (H₂PtCl₆) combined with triphenylphosphine (B44618) (P(C₆H₅)₃), which promotes high regioselectivity, leading to good yields of the desired terminal silane. tandfonline.com The reaction ensures that the silicon atom bonds to the terminal carbon of the allyl group, resulting in the 3-phenylpropyl structure. tandfonline.comacs.orgcas.cztandfonline.com

Table 1: Regioselective Hydrosilylation of Allylbenzene

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Allylbenzene | (CH₃)₂HSiCl | H₂PtCl₆ + P(C₆H₅)₃ | C₆H₅(CH₂)₃Si(CH₃)₂Cl | Good |

| Allylbenzene | CH₃HSiCl₂ | H₂PtCl₆ + P(C₆H₅)₃ | C₆H₅(CH₂)₃Si(CH₃)Cl₂ | Good |

Note: "Good" yields are reported in the source literature without specific percentages. tandfonline.com

Lewis-Base-Catalyzed Reduction of Alkoxysilanes

The reduction of alkoxysilanes presents another viable pathway to hydrosilanes, which are key precursors. Lewis bases can catalyze the reduction of the strong silicon-oxygen bond in alkoxysilanes. This method is particularly useful for generating hydrosilanes from more stable and readily available alkoxy-substituted silanes.

Hydrosilanes can be synthesized by the reduction of alkoxysilanes with borane (B79455) (BH₃) in the presence of a Lewis-base catalyst such as hexamethylphosphoric triamide (HMPA). rsc.orgnii.ac.jp An alternative and more convenient approach involves the use of sodium borohydride (B1222165) (NaBH₄), an inexpensive and easy-to-handle hydride source, which can generate BH₃ in situ by reacting with a sacrificial reagent like ethyl bromide. rsc.org This methodology has been applied to the synthesis of various hydrosilanes. rsc.orgresearchgate.net

A specific example leading to a direct precursor is the nickel-catalyzed synthesis of this compound from allylbenzene and dimethylmethoxysilane. epfl.ch This reaction serves as an anti-Markovnikov hydrosilylation, affording the terminal silane in a high yield of 81%. epfl.ch

Table 2: Synthesis of this compound via Ni-catalyzed Hydrosilylation

| Alkene | Silane | Catalyst System | Product | Yield (%) |

|---|

Redistribution Reactions of Alkoxy- and Siloxysilanes Catalyzed by Organometallic Species

Redistribution reactions offer a method to rearrange substituents on a silicon atom, providing a route to various silane structures. These reactions, often catalyzed by organometallic complexes, can be used to convert readily available silanes into more valuable or reactive ones.

Dimethyltitanocene has been identified as an effective catalyst for the redistribution of alkoxy- and siloxyhydrosilanes. researchgate.net This process involves the exchange of alkoxy or siloxy groups with hydride on the silicon atom. The mechanism is thought to proceed through TiH mediated displacements. researchgate.net This catalytic redistribution has been demonstrated for various silanes, including triethoxysilane and diethoxymethylsilane. researchgate.net While not directly applied to the synthesis of this compound in the cited literature, the principle demonstrates a potential pathway to its precursors by modifying the substituents on a pre-existing silane backbone. The ability of organometallic complexes to facilitate such ligand redistribution reactions can be a powerful tool in silane synthesis. researchgate.netlibretexts.org

Elucidation of Reaction Mechanisms and Theoretical Aspects

Mechanistic Pathways of Carbon-Hydrogen Bond Functionalization

The transformation of C-H bonds into new functional groups is a cornerstone of modern synthetic chemistry, offering an atom-economical route to complex molecules. Organosilanes like Dimethyl(3-phenylpropyl)silane are key substrates in developing and understanding these reactions, which often rely on distinct transition metal-catalyzed pathways.

A predominant mechanism in C-H functionalization catalyzed by late transition metals (e.g., platinum, rhodium, iridium) involves the sequential steps of oxidative addition and reductive elimination. nih.govmt.com These are fundamental two-electron processes central to many catalytic cycles. nih.gov In the context of silane (B1218182) chemistry, the cycle is typically initiated by the oxidative addition of a silicon-hydrogen (Si-H) bond to the low-valent metal center. This step forms a metal-silyl-hydride intermediate. Subsequently, the activation of a C-H bond can occur, leading to a new intermediate that ultimately undergoes reductive elimination to form the final C-Si bond and regenerate the active catalyst. europa.eunsf.gov

Research has shown that the intramolecular silylation of this compound, which forms a six-membered ring, is catalyzed by platinum and is understood to proceed via this mechanistic framework. researchgate.netresearchgate.netescholarship.org The process involves the platinum catalyst inserting into the Si-H bond, followed by activation of an ortho C-H bond on the phenyl ring, and concluding with the reductive elimination of the cyclized product. escholarship.org

Table 1: Key Steps in the Proposed Pt-Catalyzed C-H Silylation

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | The Si-H bond of the silane adds to the Pt(0) catalyst. | Pt(II)-silyl-hydride complex |

| 2. C-H Activation | An ortho C-H bond of the phenyl ring interacts with the metal center. | Metallacyclic Pt(II) intermediate |

| 3. Reductive Elimination | The C-Si bond is formed, releasing the cyclized product and regenerating Pt(0). | Cyclized silylarene product |

An alternative pathway for C-H and Si-H bond activation, particularly prominent with early transition metals (d⁰) like those in the scandium and titanium groups, is σ-bond metathesis. acs.orgnumberanalytics.com This reaction proceeds through a concerted, four-center transition state where σ-bonds are broken and reformed without a change in the metal's oxidation state. numberanalytics.com This mechanism is fundamental to processes such as the dehydropolymerization of silanes to polysilanes and the hydrogenolysis of organosilanes. acs.orgresearchgate.netcapes.gov.br

In these reactions, a metal-alkyl or metal-hydride bond interacts with a Si-H or C-H bond of a substrate. The transition state involves the simultaneous exchange of these groups, leading to a new organometallic species and a functionalized product. numberanalytics.com While the oxidative addition/reductive elimination pathway is more commonly invoked for platinum-group catalysts used with this compound, σ-bond metathesis represents a distinct and important mechanism for C-H functionalization in the broader field of organosilicon chemistry catalyzed by d⁰ metals. researchgate.net

Role of Oxidative Addition and Reductive Elimination in Transition Metal Catalysis

Investigation of Silicon-Carbon Bond Formation Mechanisms

The formation of the silicon-carbon bond is a critical transformation for synthesizing organosilanes like this compound. The synthesis often involves hydrosilylation, but other nucleophilic and radical pathways provide deeper insight into the reactivity of silicon-based reagents. purdue.eduwikipedia.org

The reaction between a silyl (B83357) nucleophile, such as a silyllithium reagent, and an organohalide is a primary method for forming Si-C bonds. While a direct nucleophilic attack on the carbon atom bearing the halogen (an SNAr pathway for aryl halides) is possible, mechanistic studies have revealed a more complex pathway known as polar halogenophilic attack, or SN2X. thieme-connect.comresearchgate.netnih.gov

In this mechanism, the silyl nucleophile attacks the halogen atom of the organohalide rather than the carbon. thieme-connect.comresearchgate.net This interaction is particularly relevant for the formation of arylsilanes from aryl halides. The attack on the halogen generates a transient silyl halide and an aryl anion. These intermediates can then combine to form the thermodynamically stable arylsilane product. This pathway is considered a formal nucleophilic substitution and has been supported by mechanistic studies showing its viability in the reaction of dimethylphenylsilyllithium with various aryl halides. thieme-connect.com

Table 2: Illustrative Examples of Arylsilane Synthesis via Silyl Substitution

| Aryl Halide | Silyl Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-Bromo-3,5-dimethylbenzene | Dimethylphenylsilyllithium | (3,5-Dimethylphenyl)(dimethyl)phenylsilane | 63 |

| 4-Bromo-tert-butylbenzene | Dimethylphenylsilyllithium | (4-tert-Butylphenyl)(dimethyl)phenylsilane | 75 |

| 1-Bromonaphthalene | Dimethylphenylsilyllithium | Dimethyl(naphthalen-1-yl)phenylsilane | 82 |

Data sourced from studies on formal nucleophilic silyl substitution reactions. thieme-connect.com

In addition to ionic pathways, reactions involving silyllithium reagents can also proceed via radical intermediates. rsc.org This mechanism is typically initiated by a single electron transfer (SET) from the highly reactive silyllithium reagent to the electrophilic substrate, such as an alkyl or aryl halide.

The SET process generates a silyl radical and a radical anion of the substrate. The radical anion can then fragment, typically by cleaving the carbon-halogen bond, to produce an organic radical and a halide anion. The subsequent coupling of the silyl radical and the organic radical forms the desired silicon-carbon bond. rsc.org The detection of specific byproducts or the use of radical-trapping experiments can provide evidence for this pathway, which serves as a mechanistic alternative to purely ionic processes. mdpi.com

Polar Halogenophilic Attack in Nucleophilic Silylation

Intramolecular Cyclization and Ring-Forming Processes

This compound is an ideal substrate for studying intramolecular C-H functionalization, a powerful strategy for constructing cyclic and polycyclic systems. purdue.eduwikipedia.orgnih.gov This process involves the activation of a C-H bond within the molecule and its subsequent reaction with the silyl moiety to form a new ring.

Seminal work in this area demonstrated that this compound undergoes platinum-catalyzed intramolecular dehydrogenative silylation to yield a six-membered silylarene. researchgate.netresearchgate.netresearchgate.net In this reaction, an ortho C-H bond on the terminal phenyl group is activated and forms a new bond with the silicon atom, resulting in the elimination of hydrogen gas and the formation of 1,1-dimethyl-1,2,3,4-tetrahydro-1-silanaphthalene. This transformation highlights a highly efficient method for creating silicon-containing heterocyclic structures. researchgate.net The analogous reaction with dimethylphenethylsilane (B101191) similarly produces a five-membered ring, showcasing the versatility of this approach for different ring sizes. researchgate.netresearchgate.net

Table 3: Platinum-Catalyzed Intramolecular C-H Silylation

| Substrate | Catalyst System | Product | Ring Size |

|---|---|---|---|

| This compound | Pt catalyst, heat | 1,1-Dimethyl-1,2,3,4-tetrahydro-1-silanaphthalene | 6-membered |

| Dimethylphenethylsilane | Pt catalyst, heat | 1,1-Dimethyl-2,3-dihydro-1H-1-silaindene | 5-membered |

Data derived from reports on Pt-catalyzed intramolecular silylation. researchgate.netresearchgate.net

Pyrolytic and Photochemical Fragmentation of Silacyclobutanes

The thermal and light-induced fragmentation of silacyclobutanes represents a cornerstone of reactive organosilicon chemistry, providing a principal route to transient species with silicon-carbon double bonds, known as silenes. These reactions, typically proceeding as a [2+2] cycloreversion, have been extensively studied to understand their mechanisms and the nature of the intermediates formed.

The pyrolysis of silacyclobutanes, such as 1,1-dimethyl-1-silacyclobutane, in the gas phase leads to a unimolecular decomposition, yielding ethene and a corresponding dimethylsilene. cdnsciencepub.comosti.gov This process is a clean and efficient method for generating silenes, which can then be trapped or allowed to dimerize. cdnsciencepub.comresearchgate.net The mechanism of thermal decomposition is believed to proceed through a stepwise diradical intermediate formed by the initial cleavage of a ring carbon-carbon bond, although a concerted pathway may also be operative. cdnsciencepub.comdur.ac.uk Studies involving laser-induced homogeneous pyrolysis have confirmed that the primary products are the corresponding alkene and a silene intermediate, which subsequently reacts to form dimers like 1,1,3,3-tetramethyl-1,3-disilacyclobutane. researchgate.netresearchgate.net Besides the primary decomposition into ethene and dimethylsilene, other fragmentation channels can exist, such as the formation of propene and dimethylsilylene via the cleavage of a ring Si-C bond. cdnsciencepub.com

Photochemical fragmentation offers an alternative pathway to silenes from silacyclobutane (B14746246) precursors. Direct photolysis of 1-arylsilacyclobutanes in solution also results in the formation of ethylene (B1197577) and the corresponding 1-arylsilenes. cdnsciencepub.com The reaction is thought to occur from the lowest excited singlet state via a 1,4-biradicaloid intermediate that partitions between reverting to the starting material and proceeding to the products. cdnsciencepub.com The efficiency and pathway of the photochemical reaction can be influenced by the substituents on the silicon atom. For instance, the photolysis of 1-benzyl-1-methylsilacyclobutane proceeds via a sequential two-photon process, whereas 1-benzyl-1-phenylsilacyclobutane yields a complex mixture, indicating competing reaction pathways including both silene formation and radical generation. cdnsciencepub.comresearchgate.net

Computational Chemistry Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex chemical reactions, including the decomposition of organosilicon compounds. By calculating the potential energy surface, DFT methods can elucidate reaction pathways, determine the structures of transition states, and predict reaction energetics, such as activation energies and reaction enthalpies. researchgate.nettandfonline.com

Theoretical studies on the gas-phase thermal decomposition of silacyclobutane and its methyl derivatives have been performed using various DFT functionals, such as B3LYP. tandfonline.com These calculations have shown good agreement with experimental kinetic and thermodynamic parameters. tandfonline.com The studies confirm that the decomposition yields ethylene and a corresponding silene. The energy barriers for this cycloreversion are influenced by substituents on the silicon atom; electron-releasing methyl groups, for example, have been shown to lower the activation energy of the decomposition reaction. tandfonline.com This effect is attributed to the stabilization of the transition state. DFT calculations have elucidated the pivotal role of ring strain in facilitating the cleavage of C-Si and C-C bonds during these reactions. researchgate.net

| Compound | Decomposition Products | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Silacyclobutane | Ethene + Silene (H₂Si=CH₂) | 63.1 |

| 1-Methyl-1-silacyclobutane | Ethene + Methylsilene (CH₃HSi=CH₂) | 61.4 |

| 1,1-Dimethyl-1-silacyclobutane | Ethene + Dimethylsilene ((CH₃)₂Si=CH₂) | 59.5 |

The accurate prediction of spectroscopic parameters is crucial for the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a leading computational approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov The GIAO method effectively addresses the issue of gauge-dependence in magnetic property calculations, providing reliable predictions of isotropic shielding tensors, which can be converted to chemical shifts. nih.govconicet.gov.ar

This computational technique has been successfully applied to a wide variety of organic molecules, aiding in structural assignment where experimental data may be ambiguous. nih.govrsc.org The process involves optimizing the molecular geometry using a chosen DFT method and basis set, followed by a GIAO calculation at the same or a higher level of theory to obtain the nuclear shielding constants. These theoretical values are then typically scaled using a linear regression analysis against experimental data for a set of known compounds to improve accuracy and correct for systematic errors. conicet.gov.arrsc.org For organosilanes, this method can be invaluable in assigning ¹H, ¹³C, and ²⁹Si NMR spectra.

| Carbon Atom | Experimental δ (ppm) | Calculated Isotropic Shielding | Scaled Calculated δ (ppm) | Difference (Exp - Calc) |

|---|---|---|---|---|

| Si-CH₃ | -2.5 | 187.5 | -2.2 | -0.3 |

| Si-CH₂ | 15.8 | 169.1 | 16.0 | -0.2 |

| -CH₂- | 25.4 | 159.5 | 25.5 | -0.1 |

| Ar-CH₂ | 38.9 | 146.2 | 38.7 | +0.2 |

| Ar-C (ipso) | 142.1 | 43.3 | 142.0 | +0.1 |

Note: The data in Table 2 is illustrative and demonstrates the application and typical output of the GIAO method; it does not represent experimentally verified values for this compound.

Natural Bond Orbital (NBO) analysis is a computational method that transforms the canonical, delocalized molecular orbitals (MOs) from a quantum chemical calculation into localized orbitals that align with the chemist's intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals. wikipedia.orguni-muenchen.de This approach provides a quantitative description of bonding interactions, charge distribution, and delocalization effects within a molecule. numberanalytics.com

In the context of organosilane reaction mechanisms, NBO analysis is particularly useful for understanding the changes in electronic structure that occur during a reaction. For the thermal decomposition of silacyclobutanes, NBO analysis has been used to study the donor-acceptor (bonding-antibonding) interactions that precede bond cleavage. tandfonline.com The analysis reveals that delocalization from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor) weakens the bond. For example, the interaction between the filled σ(Si1–C2) bonding orbital and the empty σ*(Si1–C4) antibonding orbital in the silacyclobutane ring contributes to the weakening of the ring structure. tandfonline.com NBO calculations provide occupancies of these orbitals and the second-order perturbation theory energy (E2) of the delocalization, quantifying the strength of these interactions. uni-muenchen.de The analysis of NBO charges can also reveal the polarization of bonds in the ground state and transition state, providing further insight into the reaction mechanism. tandfonline.com

| Parameter | Value |

|---|---|

| Natural Atomic Charges | |

| Si1 | +1.15 e |

| C2 | -0.81 e |

| C3 | -0.31 e |

| Key Donor-Acceptor Interaction Energy (E2) | |

| σ(Si1–C2) → σ(Si1–C4) | 1.43 kcal/mol |

| NBO Occupancies | |

| σ(Si1–C2) | 1.989 e |

| σ(Si1–C2) | 0.012 e |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Organosilanes

Mass Spectrometry (MS) for Molecular and Fragment Ion Identification

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.org The process involves selecting a precursor ion of a specific mass-to-charge ratio (m/z), inducing fragmentation through collision with an inert gas, and then analyzing the m/z of the resulting product ions. nationalmaglab.org This fragmentation pattern provides a "fingerprint" that helps in elucidating the molecule's structure. nationalmaglab.orguakron.edu

For Dimethyl(3-phenylpropyl)silane, while specific MS/MS studies are not widely published, the fragmentation pathway can be predicted based on the known behavior of similar organosilanes. The molecular ion would be expected to undergo characteristic cleavages. A primary fragmentation route would involve the benzylic cleavage of the propyl chain, leading to the formation of the stable tropylium (B1234903) ion at m/z 91. Another likely fragmentation involves the loss of a methyl group (CH₃) from the silicon atom.

Recent studies on compounds with dimethyl(phenyl)silyl groups using high-resolution mass spectrometry have shown that silane (B1218182) ions can react with residual water within the mass spectrometer's C-trap. nih.gov This can lead to the formation of unexpected adduct ions, which complicates spectral interpretation but also provides insights into the reactivity of these ions. nih.gov Density functional theory (DFT) calculations suggest that the silicon atom is the active center for these gas-phase reactions. nih.gov

Table 1: Predicted Key Fragments in MS/MS of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 178 | [M]⁺ | Molecular Ion |

| 163 | [M - CH₃]⁺ | Loss of a methyl group from the silicon atom |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of the tropylium ion |

| 73 | [(CH₃)₂SiH]⁺ | Cleavage of the phenylpropyl group |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. gelest.com The position, intensity, and shape of absorption bands in an IR spectrum are characteristic of specific bonds within the molecule. gelest.comsavemyexams.com

The IR spectrum of this compound is expected to show a combination of absorptions corresponding to its dimethylsilyl, phenyl, and propyl components. The Si-CH₃ group is readily identified by a strong, sharp band around 1260 cm⁻¹ and bands in the 865-800 cm⁻¹ region. gelest.com The phenyl group gives rise to several characteristic absorptions, including aromatic C-H stretching just above 3000 cm⁻¹, and in-ring C-C stretching vibrations in the 1600-1400 cm⁻¹ range. libretexts.org The aliphatic propyl chain will exhibit C-H stretching vibrations in the 3000–2850 cm⁻¹ region. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H (propyl) | Stretch | 3000-2850 | Strong |

| Aromatic C=C | In-ring Stretch | 1600-1585, 1500-1400 | Medium to Weak |

| Si-CH₃ | Symmetric Deformation | ~1260 | Strong, Sharp |

| Si-Phenyl | Stretch | ~1430, ~1120 | Medium |

| Si-CH₃ | Rock | 865-800 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900-675 | Strong |

Data compiled from references gelest.comlibretexts.org.

Chromatographic Methods for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For organosilanes, gas and liquid chromatography are indispensable for purity assessment and analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a common technique used to separate and analyze volatile compounds without decomposition. When coupled with a mass spectrometer (GC-MS), it allows for the confident identification of the separated components based on both their retention time and their mass spectrum. mdpi.com

The analysis of this compound by GC-MS would involve injecting the sample into a heated inlet, where it is vaporized and swept by a carrier gas (like helium) onto a capillary column. The separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. The resulting mass spectrum can be compared against spectral libraries for identification. The mass spectrum would show the molecular ion and fragment ions, as discussed in the MS/MS section. The presence of silicon can be confirmed by the characteristic isotopic pattern of its ions.

High-Performance Liquid Chromatography (HPLC) for Analytical Performance

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture in a liquid mobile phase through a column packed with a solid stationary phase. google.comchromatographyonline.com It is particularly useful for less volatile or thermally sensitive compounds.

A related compound, chlorothis compound, has been successfully analyzed using reversed-phase (RP) HPLC. sielc.com A similar method could be adapted for this compound. Such a method might employ a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com For preparative separations to isolate impurities, HPLC is scalable. sielc.com

Table 3: Example HPLC Method Parameters for Analysis of Phenylpropyl-Silanes

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with a modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV, Mass Spectrometry (MS) |

| Application | Purity Assessment, Preparative Separation |

Data based on a method for a structurally similar compound sielc.com.

Applications of Dimethyl 3 Phenylpropyl Silane in Advanced Materials Science

Design and Synthesis of Silicone-Based Polymers and Resins

Dimethyl(3-phenylpropyl)silane and its derivatives serve as critical building blocks in the synthesis of a variety of silicone polymers and resins. The presence of the phenylalkyl group is instrumental in tailoring the thermal, mechanical, and optical properties of the final materials.

Arylsilanes are a foundational class of compounds for producing advanced silicone materials, including phenylsilicone resins, oils, and rubbers. researchgate.net These materials are prized for their applications in sectors like electronics and aerospace due to their superior thermal stability and performance. researchgate.net The incorporation of aryl groups, such as the phenylpropyl group from this compound, into the silicone polymer backbone enhances these properties.

Research has demonstrated that this compound can undergo platinum-catalyzed intramolecular silylation to create six-membered silylarenes, which are complex silicon-containing aromatic structures. researchgate.net Furthermore, resins based on phenyl propyl silsesquioxanes are recognized components in industrial applications, highlighting the role of propyl-linked phenyl groups in forming robust silicone networks. googleapis.comgoogle.com These findings underscore the utility of this compound as a starting material for synthesizing specialized phenylsilicone products.

Organofunctional silanes are widely employed as crosslinking agents to improve the thermomechanical properties of polymers. nih.gov A prominent industrial application is the crosslinking of polyethylene (B3416737) (PEX), where silanes are used to form a three-dimensional network of siloxane bonds (-Si-O-Si-) between polymer chains. scielo.brwacker.com This process typically involves grafting a vinyl-functional silane (B1218182) onto the polyethylene backbone, followed by a moisture-cured condensation reaction. scielo.brsinosil.com

While this compound itself is not a conventional crosslinker due to its single reactive Si-H site (in the parent compound) or single chloro group (in its derivative), the principles of silane crosslinking are relevant. For a silane to act as a crosslinker, it generally requires two or more hydrolyzable groups (e.g., alkoxy or chloro groups) on the silicon atom. nih.gov Therefore, derivatives such as (3-phenylpropyl)methyldichlorosilane could function as crosslinking agents. google.com The incorporation of the phenylpropyl group into the crosslinked network can enhance properties such as thermal stability and compatibility with other aromatic polymer components.

Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a highly branched structure that imparts unique properties like low viscosity and high functionality. nih.govfrontiersin.orgmdpi.com Silanes are integral to the synthesis of HBPs, where they can function as multifunctional building blocks or end-capping agents to control the polymer's final characteristics. nih.govmdpi.com

Epoxy resins are often modified with silicones to overcome their inherent brittleness and to improve properties such as thermal stability, moisture resistance, and internal stress. scribd.comcnrs.frtuni.fi This modification typically involves chemically incorporating flexible siloxane segments into the rigid epoxy network. scribd.com The introduction of silicone can be achieved by reacting epoxy resins with silanes or polysiloxanes that have reactive functional groups, such as amino or epoxy moieties. cnrs.frshinetsusilicone-global.com

The inclusion of a phenylalkylsilane like this compound into an epoxy formulation can offer specific advantages. The phenyl group is known to enhance thermal stability and can improve the compatibility of the silicone phase with aromatic-based epoxy resins (like those derived from Bisphenol A). Modifying epoxy resins with siloxanes containing phenyl groups has been shown to improve the thermal resistance and mechanical properties of the resulting composite material. researchgate.net

The ring-opening polymerization (ROP) of cyclic oligosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃), is a fundamental industrial method for synthesizing high-molecular-weight linear polysiloxanes with controlled structures. researchgate.netgelest.com A critical aspect of this synthesis is the ability to control the polymer chain length and to introduce specific functionalities at the chain ends.

This control is often achieved by using a chain-terminating agent. Monofunctional chlorosilanes are ideal for this purpose. During polymerization, the chlorosilane reacts with the active end of the growing polymer chain, effectively halting further growth. Research into the synthesis of block copolymers has utilized chloro-(3-chloropropyl)dimethylsilane as a termination agent in the anionic ROP of D₃. mdpi.com Given its structural similarity, (3-Phenylpropyl)dimethylchlorosilane can serve the same function, enabling the synthesis of polysiloxanes with a terminal phenylpropyl group. This terminal group can then be used to tune the properties of the polymer or to facilitate its interaction with other materials.

Synthesis of Siloxane-Modified Epoxy Resins

Surface Modification and Interface Engineering

One of the most significant applications of this compound, particularly its chloro-derivative, is in surface modification and interface engineering. By chemically bonding to inorganic surfaces, it creates a durable, functionalized layer that alters the surface's chemical and physical properties.

(3-Phenylpropyl)dimethylchlorosilane is extensively used to prepare bonded silica (B1680970) stationary phases for use in high-performance liquid chromatography (HPLC). cfsilicones.comcfmats.comalibaba.com In this application, the reactive chlorosilane is reacted with the silanol (B1196071) (Si-OH) groups on the surface of silica particles. cfsilicones.comasminternational.org This reaction forms a stable, covalent Si-O-Si bond, tethering the dimethyl(3-phenylpropyl)silyl group to the surface. The result is a hydrophobic surface layer with specific interaction properties conferred by the phenyl ring, creating a "phenyl phase" column used for reversed-phase chromatography. gelest.com This modification allows for the effective separation of aromatic and moderately polar analytes.

Beyond chromatography, this surface modification is used to functionalize inorganic fillers and minerals for inclusion in polymer composites, improving dispersion and adhesion between the inorganic and organic phases. alibaba.comgelest.com The resulting hydrophobic surface also finds use in creating water-repellent coatings and other advanced materials where interface control is critical. gelest.com

Table 1: Applications of (3-Phenylpropyl)dimethylchlorosilane in Surface Modification

| Application Area | Substrate | Purpose of Modification | Resulting Property | Reference(s) |

|---|---|---|---|---|

| Chromatography | Silica Gel | Preparation of bonded stationary phase for HPLC. | Creates a hydrophobic phenyl phase for separating aromatic and polar analytes. | cfsilicones.comcfmats.comalibaba.comgelest.com |

| Composites | Inorganic Fillers/Minerals | Functionalization of filler surfaces. | Improves dispersion in polymer matrices and enhances interfacial adhesion. | alibaba.comgelest.com |

| Coatings | Various (Glass, Metal) | Creation of hydrophobic surfaces. | Imparts water repellency and protects against moisture. | gelest.com |

| Chemical Synthesis | - | Use as a starting material or chemical auxiliary. | Provides a versatile building block for more complex molecules. | cfmats.comalibaba.com |

Enabling Hydrophobicity and Hydrophilicity via Silane Treatment

Silane treatment is a widely employed method for altering the surface properties of materials, particularly their interaction with water. The (3-phenylpropyl) group in this compound is a non-polar, aromatic hydrocarbon substituent. gelest.com When this silane is applied to a surface, this organic group creates a non-polar interphase that shields the polar surface from water, thereby inducing hydrophobicity. gelest.com A successful hydrophobic coating must reduce or eliminate hydrogen bonding at the surface. gelest.com While providing a barrier to liquid water, these silane coatings often remain permeable to water vapor, which allows the material to "breathe" and can prevent deterioration at the coating-substrate interface caused by trapped moisture. gelest.com This property is advantageous in protecting a range of materials, from pigmented coatings to reinforced concrete. gelest.com

Conversely, while this compound itself imparts hydrophobicity, other silanes with different functional groups can be used to increase hydrophilicity. nih.gov For instance, silanes terminated with amine (NH2), carboxyl (COOH), or polyethylene glycol (PEG) groups can create surfaces that are more wettable. nih.gov The ability to precisely control surface wettability is crucial for a variety of applications, including anti-fouling surfaces, and enhancing adhesion. nih.gov The choice of silane and its functional groups allows for the fine-tuning of surface energy to achieve the desired level of hydrophobicity or hydrophilicity. gelest.comnih.gov

Modification of Micro-Particle Surfaces for Enhanced Properties

The surface modification of micro-particles is a key application for silanes like this compound, leading to significant enhancements in the properties of composite materials, dispersions, and separation media. gelest.com By treating micro-particles with silanes, it is possible to dramatically alter characteristics such as color, polarity, adhesion, and dispersion. gelest.com This modification can also improve the rheological behavior of particle-filled systems, as well as the photo, chemical, and thermal stability of the final material. gelest.com Furthermore, silane treatment can enhance moisture and corrosion resistance, and improve the mechanical and electrical properties of the material. gelest.com For example, modifying the surface of fillers used in composites can lead to better compatibility and adhesion between the filler and the polymer matrix. gelest.comcellulosechemtechnol.ro

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that form spontaneously on a substrate surface. gelest.comossila.com Silanes, including derivatives of this compound, are frequently used to create SAMs through either solution or vapor phase deposition. gelest.comossila.com The silane molecules anchor to the surface via their reactive head group (e.g., chloro- or alkoxysilane), forming strong chemical bonds with the substrate. gelest.commdpi.com The (3-phenylpropyl) tail group then orients away from the surface, defining the new surface properties. mdpi.com

The structure of a SAM is composed of a head group that binds to the surface, a spacer group (the alkyl or phenylpropyl chain), and an end group that dictates the final surface characteristics. mdpi.com The precise control over the molecular arrangement in SAMs makes them invaluable in a range of advanced applications. gelest.com They are used to fine-tune the work functions of electrodes in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). gelest.com In the realm of molecular electronics, the SAM itself can constitute the active component of a device. gelest.com The controlled application of silanes to form SAMs is also crucial in micro-contact printing, soft lithography, and the fabrication of nano-electromechanical systems (NEMS) and sensors. gelest.com

Fabrication of Porous Inorganic/Organic Hybrid Particles for Chromatographic Separations

In the field of chromatography, porous inorganic/organic hybrid particles represent a significant advancement over traditional silica-based stationary phases. researchgate.net These hybrid particles integrate organic groups, such as the phenylpropyl group from silane precursors, directly into the silica framework. google.com This creates a material that possesses both the mechanical strength of silica and the chemical versatility of the organic functional groups. google.com

The incorporation of organic moieties throughout the particle structure, not just on the surface, leads to improved chemical stability, especially at high pH values, which is often a limitation for conventional silica-based columns. researchgate.net The presence of the organic groups also alters the chromatographic selectivity, allowing for unique separation capabilities. realab.ua The ability to tailor the properties of these hybrid particles by varying the type and concentration of the organosilane precursor has led to the development of a new generation of high-performance liquid chromatography (HPLC) columns with enhanced efficiency and durability. researchgate.net

Silanes as Adhesion Promoters and Coupling Agents in Composite Materials

Silanes, including arylalkyl silanes like this compound, are widely used as adhesion promoters and coupling agents in composite materials. dow.com They function by creating a durable bond between dissimilar materials, typically an inorganic filler or reinforcement (like glass fibers or minerals) and an organic polymer matrix. dow.com The silane molecule has a dual-reactivity, with one part of the molecule bonding to the inorganic surface and the other part reacting with the organic polymer. shinetsusilicone-global.com

Development of Specialized Materials

The unique chemical structure of this compound and its derivatives also lends itself to the development of specialized materials with advanced functionalities.

Silafluorene Derivatives for Organic Electroluminescent Materials

A notable application of this compound is in the synthesis of silafluorene derivatives, which are a class of organic electroluminescent materials. researchgate.net These materials are of great interest for use in organic light-emitting devices (OLEDs) due to their potential for high efficiency, stability, and long operational lifetimes. google.com

Compositions for Resist Underlayer Films

Following a comprehensive review of scientific literature and patent databases, no specific information was found regarding the application of this compound in compositions for resist underlayer films.

Resist underlayer films, particularly those containing silicon, are a critical component in multilayer lithographic processes used in semiconductor manufacturing. These layers serve as a hardmask, providing high etch selectivity during the pattern transfer process. The compositions for these films typically involve polysiloxane polymers, which are formed through the hydrolysis and condensation of various hydrolyzable silane precursors. While the literature describes the use of various organosilanes, including those with aryl and alkyl groups to tune the physical and chemical properties of the underlayer, there is no explicit mention or detailed research finding concerning the incorporation of this compound into these formulations.

Therefore, it is not possible to provide detailed research findings or data tables specifically on the role and performance of this compound within resist underlayer film compositions based on currently available public information.

Dimethyl 3 Phenylpropyl Silane As a Reagent in Organic Synthesis

Applications in Carbon-Carbon Bond Forming Reactions

Organosilanes are pivotal in modern organic synthesis for their ability to facilitate the construction of carbon-carbon bonds under various catalytic conditions.

The reductive aldol (B89426) reaction is a powerful transformation that combines an enone or α,β-unsaturated ester with an aldehyde to form an aldol adduct. Hydrosilanes are central to this process, acting as the reducing agent. While the direct application of dimethyl(3-phenylpropyl)silane in this specific context is not extensively documented, the mechanism is well-understood through the use of related silanes like dimethylphenylsilane (B1631080) (PhMe₂SiH). orgsyn.org In a typical sequence, the hydrosilane reduces a β-keto amide or ester, which is formed in situ, to generate the desired aldol product. orgsyn.org These reductions can exhibit high stereocontrol, providing erythro or threo diastereomers depending on the reagents and conditions employed. orgsyn.org For instance, the reduction of β-keto amides with PhMe₂SiH in the presence of a fluoride (B91410) source can selectively produce threo aldols of high diastereomeric purity. orgsyn.org

The general scope of this hydrosilane-based reduction is broad, as demonstrated with dimethylphenylsilane, which effectively reduces various β-keto amides to their corresponding aldol products. orgsyn.org

Table 1: Examples of Hydrosilane-Based Reductive Aldol Reactions This table illustrates the reaction using a related silane (B1218182), Dimethylphenylsilane, to demonstrate the principle of the transformation.

| Starting Material (β-Keto Amide) | Hydrosilane Reagent | Product (threo-Aldol) | Diastereomeric Ratio (threo:erythro) |

|---|---|---|---|

| N,N-Dimethyl-2-benzoyl-propanamide | PhMe₂SiH | N,N-Dimethyl-3-hydroxy-2-methyl-3-phenylpropanamide | >99:1 |

| N,N-Dimethyl-2-(4-methoxybenzoyl)propanamide | PhMe₂SiH | N,N-Dimethyl-3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanamide | >99:1 |

| N,N-Dimethyl-2-(2-naphthoyl)propanamide | PhMe₂SiH | N,N-Dimethyl-3-hydroxy-2-methyl-3-(2-naphthyl)propanamide | >99:1 |

Data sourced from related studies on hydrosilane reductions. orgsyn.org

While the Hiyama coupling traditionally involves the palladium-catalyzed cross-coupling of an organosilane with an organic halide, this compound is noted for a related, yet distinct, transformation: intramolecular C-H silylation. numberanalytics.comcore.ac.uk In this reaction, a catalyst promotes the cyclization of the silane, forming a new carbon-silicon bond within the same molecule. researchgate.netresearchgate.netresearchgate.net

Research has shown that platinum (Pt) catalysts can effectively catalyze the intramolecular silylation of this compound. researchgate.netresearchgate.netresearchgate.net This process results in the formation of a six-membered silylarene, a silicon-containing heterocyclic compound. researchgate.netresearchgate.netresearchgate.net This type of reaction is significant as it represents a direct functionalization of an otherwise unreactive C-H bond, offering a streamlined route to complex cyclic organosilicon structures. researchgate.net

Table 2: Intramolecular Silylation of this compound

| Substrate | Catalyst | Product | Reaction Type |

|---|---|---|---|

| This compound | Platinum (Pt) Complex | 6-membered silylarene | Intramolecular C-H Silylation |

This transformation showcases a C-H activation/functionalization pathway. researchgate.netresearchgate.netresearchgate.net

Hydrosilylation in Reductive Aldol Reactions

Enantioselective Transformations Using Organosilanes as Reducing Agents

The use of organosilanes in enantioselective reductions is a cornerstone of modern asymmetric synthesis. acs.orgwwu.edu These reactions typically employ a chiral transition-metal catalyst that coordinates with the silane to deliver a hydride to a prochiral substrate, such as a ketone or imine, with high enantioselectivity. acs.org A wide variety of chiral ligands and silanes, including diphenylsilane (B1312307) and polymethylhydrosiloxane (B1170920) (PMHS), have been successfully used in these transformations. acs.org

In the context of this compound and its structural analogs, the most relevant enantioselective transformation reported is the rhodium-catalyzed intramolecular C-H silylation. researchgate.netresearchgate.net This reaction can be rendered enantioselective by using chiral ligands, leading to the formation of silicon-stereogenic heterocycles. researchgate.net In this process, a dihydrosilane undergoes desymmetrization through an enantioselective C-H silylation, creating a chiral monohydrosilane intermediate that can be further functionalized. researchgate.net This method provides access to a diverse range of chiral organosilicon compounds with excellent enantioselectivities. researchgate.netresearchgate.net

Silylation as a Derivatization Strategy in Analytical Chemistry

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for a specific analytical method, such as gas chromatography-mass spectrometry (GC-MS). jfda-online.commdpi.comlibretexts.org

Silylation is a common derivatization technique where an active hydrogen in an analyte (from groups like -OH, -NH₂, or -COOH) is replaced by a silyl (B83357) group. libretexts.org This process typically increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. libretexts.org Furthermore, the resulting silyl derivative often produces characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. libretexts.org

The reagents used for this purpose are typically reactive silylating agents, such as silyl halides (e.g., chlorosilanes). nih.gov For instance, phenyldimethylchlorosilane has been successfully used to derivatize pinacolyl alcohol. nih.gov This derivatization increases the retention time of the alcohol on the GC column, moving its signal away from volatile interferences and improving detection. nih.gov While this compound itself is a hydrosilane and not a typical derivatizing agent, its chlorinated analog, (3-phenylpropyl)dimethylchlorosilane, is designed for such applications. gelest.com

The development of new silylating agents is driven by the need to tailor the derivatization process for specific analytical challenges. By altering the organic substituents on the silicon atom, chemists can fine-tune the properties of the resulting derivative. gelest.com For example, incorporating a phenylpropyl group, as in (3-phenylpropyl)dimethylchlorosilane, can enhance the derivative's stability and modify its chromatographic behavior. gelest.com The phenyl group can also serve as a chromophore for UV detection in liquid chromatography if the original analyte lacks one.

The design of such reagents focuses on creating stable yet reactive compounds that produce derivatives with optimal analytical characteristics. gelest.com The choice of a particular silylating agent depends on the functional groups present in the analyte and the requirements of the analytical method. jfda-online.com The development of stable silylating compositions, sometimes generated by pre-conditioning hydrosilanes with bases, represents an ongoing area of research aimed at improving the reliability and scope of silylation reactions. google.com

Utilization for Enhancing Chromatographic and Mass Spectrometric Detection

Silicon-Based Protecting Group Chemistry

The dimethyl(3-phenylpropyl)silyl group is a valuable silicon-based protecting group for alcohols in organic synthesis. Its utility stems from the reliable methods for its introduction, its stability under a range of reaction conditions, and the specific methods available for its removal. This section details the chemistry associated with the use of the dimethyl(3-phenylpropyl)silyl moiety as a protective group.

The primary reagent for the introduction of the dimethyl(3-phenylpropyl)silyl protecting group is dimethyl(3-phenylpropyl)silyl chloride . This reagent reacts with alcohols in the presence of a base to form the corresponding dimethyl(3-phenylpropyl)silyl ether. A common and effective method for this transformation involves the use of imidazole (B134444) as a base in a solvent such as dimethylformamide (DMF). libretexts.org This protocol is analogous to the widely used methods for introducing other common silyl ether protecting groups like the tert-butyldimethylsilyl (TBDMS) group. uwindsor.caorganic-chemistry.org

The general procedure for the protection of an alcohol with dimethyl(3-phenylpropyl)silyl chloride is outlined below:

Table 1: General Protocol for the Formation of Dimethyl(3-phenylpropyl)silyl Ethers

| Step | Procedure | Reagents & Conditions |

| 1 | The alcohol to be protected is dissolved in a suitable aprotic solvent. | Alcohol, Anhydrous DMF |

| 2 | Imidazole is added to the solution. | Imidazole (approx. 2.5 equivalents) |

| 3 | Dimethyl(3-phenylpropyl)silyl chloride is added to the mixture. | Dimethyl(3-phenylpropyl)silyl chloride (approx. 1.2 equivalents) |

| 4 | The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). | Room Temperature |

| 5 | The reaction is quenched with water and the product is extracted with an organic solvent. | Water, Ethyl Acetate |

| 6 | The organic layer is washed, dried, and concentrated to yield the crude silyl ether, which can be purified by column chromatography. | Brine, Anhydrous Sodium Sulfate |

The stability of silyl ethers is a critical factor in their application as protecting groups. While specific quantitative data for the dimethyl(3-phenylpropyl)silyl group is not extensively documented in comparison to more common silyl ethers, its stability can be inferred from general trends observed for trialkylsilyl ethers. The stability of silyl ethers towards acidic and basic conditions generally increases with the steric bulk of the substituents on the silicon atom. harvard.edu The relative stability of common silyl ethers is a useful benchmark. harvard.edustackexchange.com

Table 2: Relative Stability of Common Silyl Ethers

| Silyl Ether | Stability to Acid (Relative Rate of Hydrolysis) | Stability to Base (Relative Rate of Hydrolysis) |

| Trimethylsilyl (B98337) (TMS) | 1 | 1 |

| Triethylsilyl (TES) | 64 | ~10-100 |

| tert-Butyldimethylsilyl (TBS/TBDMS) | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |

The deprotection of dimethyl(3-phenylpropyl)silyl ethers can be achieved under various conditions, with fluoride-based reagents being particularly effective due to the high strength of the silicon-fluoride bond. harvard.edu

Fluoride-Mediated Cleavage: The most common method for the cleavage of silyl ethers involves the use of a fluoride ion source. masterorganicchemistry.com Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) are highly effective for this purpose. organic-chemistry.org

Acidic Cleavage: Silyl ethers can also be cleaved under acidic conditions. The rate of cleavage is dependent on the strength of the acid and the steric hindrance around the silicon atom. stackexchange.com Less hindered silyl ethers are more susceptible to acidic hydrolysis.

Basic Cleavage: While generally more stable to basic conditions than acidic conditions, silyl ethers can be cleaved with strong bases. The stability towards base also increases with steric bulk. harvard.edu

Table 3: General Conditions for the Deprotection of Dimethyl(3-phenylpropyl)silyl Ethers

| Deprotection Method | Reagent | Solvent | Typical Conditions |

| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature |

| Acidic | Acetic Acid / Water | - | Room Temperature |

| Acidic | p-Toluenesulfonic acid (p-TsOH) | Methanol (MeOH) | 0 °C to Room Temperature |

| Basic | Potassium Carbonate | Methanol (MeOH) | Room Temperature |

The choice of deprotection method allows for the selective removal of the dimethyl(3-phenylpropyl)silyl group in the presence of other functional groups, making it a versatile tool in multi-step organic synthesis.

Future Directions and Emerging Research Avenues

Innovations in Catalytic C-Si Bond Formation and C-H Functionalization

The development of efficient and selective methods for creating carbon-silicon (C-Si) bonds and functionalizing carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry. acs.orgnih.gov These transformations are critical for synthesizing a wide array of valuable molecules, from pharmaceuticals to advanced materials. acs.orgnih.gov